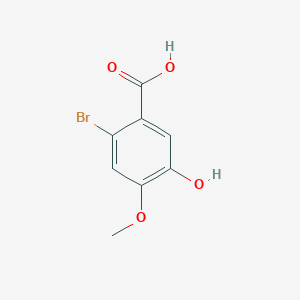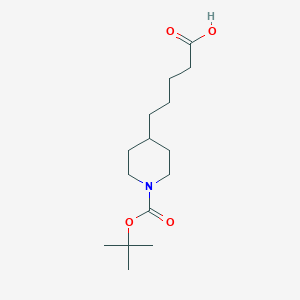![molecular formula C12H22O2Si B1148818 (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE CAS No. 113276-73-6](/img/new.no-structure.jpg)
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds . In biology, it is used in the modification of biomolecules to enhance their stability and functionality . In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules . In industry, it is used as a coupling agent to improve the adhesion between organic and inorganic materials .
Vorbereitungsmethoden
The synthesis of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves the reaction of norbornene with methyldiethoxysilane under specific conditions . The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include water, oxygen, and various halogens . The hydrolysis of this compound results in the formation of ethanol, which can further undergo oxidation to form acetaldehyde and acetic acid . Substitution reactions may involve the replacement of the ethoxy groups with other functional groups, leading to the formation of different organosilicon compounds .
Wirkmechanismus
The mechanism of action of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves its ability to form stable bonds with various substrates . The hydrolyzable ethoxy groups react with siliceous surfaces and other oxides, forming stable condensation products . This reaction alters the wetting or adhesion characteristics of the substrate, making it useful in various applications . The compound’s ability to modify the interfacial region and significantly affect the covalent bond between organic and inorganic materials is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE include (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRIETHOXYSILANE and [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE . These compounds share similar structural features but differ in the number and type of ethoxy groups attached to the silicon atom . The unique aspect of this compound is its specific combination of a norbornene ring with methyldiethoxysilane, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
113276-73-6 |
|---|---|
Molekularformel |
C12H22O2Si |
Molekulargewicht |
226.38738 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)





![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)
![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
